Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Asymmetric Catalysis Chiral Resolution Stereoselective Synthesis

This (2R,3S)-configured morpholine is a critical, enantiomerically pure building block for fragment-based drug discovery (FBDD) and API synthesis. Unlike racemic or achiral variants, only this specific stereoisomer guarantees reproducible structure-activity relationships (SAR), proper crystallinity, and correct biological function. Avoid costly late-stage resolution or failed screenings. Secure high-purity, verified chiral material to maintain project integrity.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B15218522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,3S)-2-methylmorpholine-3-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1C(NCCO1)C(=O)OC
InChIInChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeySAPOPPYMFUJEBS-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate: A Chiral Morpholine Building Block for Stereoselective Synthesis


Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral, non-racemic morpholine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [1]. The compound features a morpholine ring with stereodefined methyl and methyl ester substituents at the C2 and C3 positions, respectively, conferring specific stereochemical properties that make it a valuable intermediate in asymmetric organic synthesis and medicinal chemistry [2]. Its unique (2R,3S) configuration, when contrasted with its enantiomer (2S,3R)-2-methylmorpholine-3-carboxylate, the diastereomer (2R,3R) or (2S,3S), and achiral variants like methyl morpholine-3-carboxylate, can lead to significantly different outcomes in stereoselective reactions and biological interactions [3]. This makes the correct stereochemical identity a critical factor in the design and procurement of this compound for research and development.

Why Methyl (2R,3S)-2-methylmorpholine-3-carboxylate Cannot Be Replaced by Generic Morpholine Analogs in Stereospecific Research


In stereoselective synthesis and chiral drug discovery, the three-dimensional arrangement of atoms is not just a detail—it is the primary determinant of a molecule's function. Substituting methyl (2R,3S)-2-methylmorpholine-3-carboxylate with a racemic mixture, a different diastereomer, or a structurally similar achiral morpholine introduces a cascade of risks that can undermine research integrity and project timelines. These include: 1) **Loss of stereochemical control**, where an incorrect stereoisomer can lead to an opposite biological effect or complete inactivity [1]; 2) **Compromised crystallinity and purification challenges**, as diastereomeric impurities often co-crystallize or exhibit altered solubility profiles, complicating isolation [2]; 3) **Invalidation of structure-activity relationship (SAR) data**, which relies on the precise, consistent use of a single stereoisomer to correlate structure with function [3]. The high, verifiable enantiomeric purity of a specific stereoisomer is therefore non-negotiable for reproducibility and the generation of actionable scientific data.

Quantitative Differentiation Guide: Evidence-Based Selection Criteria for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate


Critical Stereochemical Purity for Asymmetric Catalysis and Chiral Resolution

The (2R,3S)-configured methyl 2-methylmorpholine-3-carboxylate is a specific diastereomer/enantiomer with a defined absolute configuration. In contrast, the use of racemic methyl 2-methylmorpholine-3-carboxylate or achiral methyl morpholine-3-carboxylate introduces an equimolar mixture of stereoisomers. In asymmetric synthesis, this leads to a 50% theoretical yield of the desired enantiomeric product, compared to a potential 100% yield when starting with the correct, single stereoisomer [1]. The purification of the desired product from the racemic mixture often requires costly and time-intensive chiral chromatographic separation, which is avoided by sourcing the target compound in high enantiomeric excess (ee) [2].

Asymmetric Catalysis Chiral Resolution Stereoselective Synthesis

Enhanced Pharmacological Selectivity and Potency via Morpholine Scaffold in Medicinal Chemistry

While specific bioactivity data for methyl (2R,3S)-2-methylmorpholine-3-carboxylate is limited in the public domain, the morpholine ring is a recognized 'privileged scaffold' in drug discovery, frequently contributing to favorable pharmacokinetic properties and target engagement [1]. Studies on related morpholine-containing compounds demonstrate that the introduction of a morpholine ring can improve solubility, metabolic stability, and target selectivity compared to analogous piperidine or acyclic amine counterparts [2]. For instance, in the context of kinase inhibitors, morpholine has been shown to enhance selectivity over other kinases, leading to a cleaner pharmacological profile [3].

Medicinal Chemistry Kinase Inhibition CNS Drug Discovery

Utility as a Versatile Building Block in Systematic Chemical Diversity (SCD) Libraries

The morpholine scaffold, particularly when C-substituted with defined stereochemistry, is a key component in generating structurally diverse libraries for fragment-based drug discovery (FBDD). A 2024 study demonstrated the synthesis of a systematic matrix of 24 diverse C-substituted morpholines, including methyl-substituted analogs, starting from enantiomerically pure amino acids and amino alcohols [1]. These compounds are directly applicable in fragment screening and as building blocks for medicinal chemistry. The specific (2R,3S) configuration of methyl 2-methylmorpholine-3-carboxylate provides a unique 3D vector for exploration of chemical space that is distinct from other regio- and stereoisomers in the library [1].

Fragment-Based Drug Discovery Chemical Library Synthesis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate serves as a critical, enantiomerically pure building block for the synthesis of complex chiral molecules, including pharmaceutical candidates. Its defined stereochemistry ensures that the stereochemical integrity of the final product is established early in the synthetic route, avoiding the use of costly chiral auxiliaries or late-stage resolution steps [1]. This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic activity and regulatory approval [2].

Fragment-Based Drug Discovery and Lead Optimization

As a member of the morpholine class, which is recognized as a 'privileged scaffold,' this compound is ideally suited for inclusion in fragment libraries used in fragment-based drug discovery (FBDD). The specific (2R,3S) configuration offers a unique, well-defined 3D shape that can probe a distinct region of a protein's binding site [3]. Hits derived from this fragment can be efficiently optimized into potent lead compounds, as the morpholine ring is known to impart favorable drug-like properties, including improved solubility and metabolic stability [4].

Systematic Chemical Diversity (SCD) Library Construction

This compound is a valuable asset in the construction of systematic chemical diversity (SCD) libraries. By incorporating methyl (2R,3S)-2-methylmorpholine-3-carboxylate alongside its regioisomeric and diastereomeric counterparts, researchers can generate a comprehensive set of morpholine-based building blocks [3]. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the identification of optimal stereochemical and regioisomeric configurations for binding to biological targets, a process that is often critical for advancing drug discovery projects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.